Carbazomycin A

Übersicht

Beschreibung

Carbazomycin A ist eine natürlich vorkommende Verbindung, die zur Klasse der Carbazolalkaloide gehört. Sie wurde erstmals aus den kultivierten Mycelien des Bakteriums Streptoverticillium ehimensis isoliert. This compound ist bekannt für seine biologischen Aktivitäten, darunter inhibitorische Wirkungen auf 5-Lipoxygenase, schwache antibakterielle und antimykotische Aktivität .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Totalsynthese von this compound wurde mit verschiedenen Methoden erreicht. Eine bemerkenswerte Methode beinhaltet eine Ytterbium-katalysierte Diels-Alder-Reaktion unter Verwendung von (Silyloxyvinyl)indol als Dien. Diese Reaktion baut den dicht substituierten Benzolring von this compound auf. Das intermediäre Hydrocarbazolon wird dann mit N-Bromsuccinimid funktionalisiert und aromatisiert .

Industrielle Produktionsmethoden: Der Einsatz katalytischer Reaktionen und Funktionalgruppen-Umstellungen sind Schlüsselschritte im Syntheseprozess .

Wissenschaftliche Forschungsanwendungen

Carbazomycin A hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung zur Untersuchung synthetischer Methoden und Reaktionsmechanismen.

Biologie: Die biologischen Aktivitäten von this compound machen es zu einem interessanten Thema bei der Untersuchung der Enzyminhibition und mikrobiellen Interaktionen.

Medizin: Seine inhibitorischen Wirkungen auf 5-Lipoxygenase deuten auf potenzielle therapeutische Anwendungen bei entzündlichen Erkrankungen hin.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung des Enzyms 5-Lipoxygenase. Dieses Enzym ist an der Biosynthese von Leukotrienen beteiligt, die Entzündungsmediatoren sind. Durch die Hemmung von 5-Lipoxygenase kann this compound die Produktion von Leukotrienen reduzieren und so entzündungshemmende Eigenschaften zeigen. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, sind noch Gegenstand der Forschung .

Wirkmechanismus

Target of Action

Carbazomycin A, a member of the carbazomycins, is known for its biological activities . It shows inhibitory activity against 5-lipoxygenase , and has weak antibacterial and antiyeast activities . The compound’s primary targets are therefore enzymes involved in the inflammatory response, bacterial growth, and yeast proliferation .

Mode of Action

This interaction likely results in the inhibition of the target enzymes, thereby preventing them from carrying out their normal functions .

Biochemical Pathways

This compound affects the biochemical pathways associated with its targets. For instance, by inhibiting 5-lipoxygenase, it may disrupt the synthesis of leukotrienes, which are involved in inflammatory responses . The compound’s antibacterial and antiyeast activities suggest that it may also interfere with essential biochemical pathways in these organisms .

Result of Action

The inhibition of 5-lipoxygenase by this compound can lead to a decrease in the production of leukotrienes, potentially reducing inflammation . Its antibacterial and antiyeast activities may result in the inhibition of growth or proliferation of these organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin A has been achieved through various methods. One notable method involves a ytterbium-catalyzed Diels–Alder reaction using (silyloxyvinyl)indole as a diene. This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .

Industrial Production Methods: The use of catalytic reactions and functional group interconversions are key steps in the synthesis process .

Analyse Chemischer Reaktionen

Reaktionstypen: Carbazomycin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen N-Bromsuccinimid.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Halogene und organometallische Verbindungen werden häufig eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von hydroxylierten Derivaten führen .

Vergleich Mit ähnlichen Verbindungen

Carbazomycin A gehört zu einer Familie von Carbazolalkaloiden, zu denen Verbindungen wie Carbazomycin B, Carbazomycin C und Carbazomycin D gehören. Diese Verbindungen teilen sich ein ähnliches trizyklisches Carbazolgerüst, unterscheiden sich jedoch in ihren Substituenten und biologischen Aktivitäten. Carbazomycin B zeigt beispielsweise auch Aktivität gegen Malaria, was das vielfältige Potenzial dieser Verbindungsfamilie unterstreicht .

Ähnliche Verbindungen:

- Carbazomycin B

- Carbazomycin C

- Carbazomycin D

This compound zeichnet sich durch seine spezifische inhibitorische Aktivität gegen 5-Lipoxygenase und seine einzigartigen synthetischen Herausforderungen aus .

Biologische Aktivität

Carbazomycin A, a member of the carbazole alkaloids, has garnered significant attention due to its diverse biological activities. This article explores the compound's antifungal, antibacterial, antioxidant properties, and its potential in cancer therapy, supported by detailed research findings and case studies.

Chemical Structure and Synthesis

This compound is structurally characterized by its carbazole backbone, which is known for its biological significance. The synthesis of this compound has been achieved through various methods, with a notable total synthesis reported that yields the compound in a multi-step process from 5-chloro-1,2,3-trimethoxybenzene . The synthesis involves key reactions such as aryne-mediated carbazole formation and regioselective demethylation.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it effectively inhibits the growth of various phytopathogenic fungi. In one study, this compound demonstrated potent activity against Fusarium species, which are known to cause serious agricultural damage . The compound's mechanism appears to involve disruption of fungal cell wall synthesis.

Antibacterial Activity

In addition to its antifungal effects, this compound also shows antibacterial activity. It has been reported to inhibit several bacterial strains, although its efficacy is generally lower than that of well-known antibiotics. Studies have shown that it possesses weak antibacterial and anti-yeast activities . The structure-activity relationship (SAR) studies suggest that modifications to the carbazole structure can enhance its antibacterial potency.

Antioxidant Activity

This compound displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals, contributing to its potential health benefits . The antioxidant activity is believed to be linked to the presence of hydroxyl groups in its structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition of 5-Lipoxygenase : this compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cell Lines : Research involving synthesized carbazole derivatives has indicated that some compounds exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These findings highlight the potential for developing new anticancer agents based on the carbazole framework .

- Structure-Activity Relationship (SAR) : Various studies have focused on modifying the chemical structure of this compound to enhance its biological activities. For instance, derivatives with different substituents at specific positions on the carbazole ring have shown improved efficacy against certain pathogens and cancer cells .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antifungal | High | Inhibits cell wall synthesis in fungi |

| Antibacterial | Moderate | Weak inhibition of bacterial growth |

| Antioxidant | Significant | Scavenges free radicals; protects cells |

| 5-Lipoxygenase Inhibition | Significant | Potential anti-inflammatory applications |

Eigenschaften

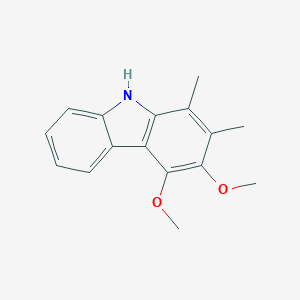

IUPAC Name |

3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZEVNLYSXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226111 | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-39-8 | |

| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Carbazomycin A?

A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []

Q2: How can I access spectroscopic data for this compound?

A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []

Q3: What are the common synthetic approaches to this compound?

A3: Numerous synthetic routes have been developed for this compound, including:

- Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]

- Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]

- Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]

- Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []

- Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []

- Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []

Q4: Are there any total synthesis reports for this compound?

A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []

Q5: What are the primary biological activities of this compound?

A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []

Q6: Has this compound's activity been tested against specific organisms?

A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []

Q7: Are there any studies on the mechanism of action of this compound?

A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.

Q8: How do structural modifications influence the biological activity of this compound?

A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.